An In-Depth Technical Guide to (S)-Clorprenaline: Structure, Properties, and Applications
An In-Depth Technical Guide to (S)-Clorprenaline: Structure, Properties, and Applications
Abstract
(S)-Clorprenaline is the specific, biologically active stereoisomer of the sympathomimetic agent Clorprenaline. As a potent β2-adrenergic receptor agonist, its primary pharmacological effect is the relaxation of bronchial smooth muscle, making it a compound of significant interest in the study and treatment of respiratory conditions such as asthma and bronchitis. The stereochemistry at the C1 position is critical for its interaction with the adrenergic receptor, underscoring the importance of enantioselective synthesis and analysis. This guide provides a comprehensive technical overview of (S)-Clorprenaline, covering its chemical structure, physicochemical properties, mechanism of action, representative synthetic and analytical protocols, and its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Nomenclature and Key Identifiers
(S)-Clorprenaline is a chiral ethanolamine derivative. Its identity is defined by several key descriptors which are crucial for database searches, regulatory submissions, and procurement.
| Identifier | Value | Source |
| IUPAC Name | (1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | [1] |
| PubChem CID | 12463921 | [1] |
| CAS Number | 29261-25-4 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO | [1] |
| Synonyms | (+)-Clorprenaline, D-Clorprenaline | [1] |
| Racemate CAS | 3811-25-4 | [2][3] |
Chemical Structure and Stereochemistry
The molecular structure of (S)-Clorprenaline consists of a 2-chlorophenyl group attached to an ethanolamine backbone. The defining feature is a single chiral center at the first carbon (C1) of the ethanol chain, which bears a hydroxyl group.
(Image Source: PubChem CID 12463921)
The designation (S) , from the Latin sinister, refers to the absolute configuration of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is paramount for its biological activity. The affinity and efficacy of adrenergic agonists at their receptors are highly stereoselective. The (S)-enantiomer demonstrates significantly higher potency as a β2-agonist compared to its (R)-counterpart. This is because the spatial orientation of the hydroxyl group, the amino group, and the aromatic ring in the (S)-isomer allows for optimal binding to the complementary amino acid residues within the β2-adrenergic receptor's binding pocket.
Physicochemical Properties
The physicochemical properties of a compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. (S)-Clorprenaline is typically formulated as a hydrochloride salt to enhance its aqueous solubility and stability.[4][5]
| Property | Value | Significance for Drug Development |
| Molecular Weight | 213.70 g/mol | [1] |
| XLogP3 (Computed) | 2.1 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| pKa (Amine) | ~9.0 (Estimated for similar ethanolamines) | Influences the ionization state at physiological pH (7.4). The compound will be predominantly protonated, enhancing solubility but potentially reducing passive membrane diffusion. |
| Solubility (HCl Salt) | Soluble in water and ethanol. | [5] |
Pharmacology and Mechanism of Action
Pharmacological Class: β2-Adrenergic Agonist
(S)-Clorprenaline is classified as a sympathomimetic agent, specifically a selective β2-adrenergic receptor agonist.[6][7][8] Its primary therapeutic application is as a bronchodilator for the management of asthma and other obstructive airway diseases.[3][9]
Mechanism of Action
The bronchodilatory effect of (S)-Clorprenaline is initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[9][10] This interaction triggers a well-defined intracellular signaling cascade.
-
Receptor Binding & G-Protein Activation: (S)-Clorprenaline binds to the β2-receptor, inducing a conformational change that activates the associated stimulatory G-protein, Gs.
-
Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase (MLCK). This ultimately results in the relaxation of the bronchial smooth muscle, dilation of the airways, and relief from bronchoconstriction.[11]
Signaling Pathway Diagram
Caption: β2-Adrenergic receptor signaling cascade initiated by (S)-Clorprenaline.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-Clorprenaline is a critical process for ensuring therapeutic efficacy and safety. While various asymmetric synthesis routes exist for chiral amino alcohols, a common and robust strategy involves the synthesis of the racemic mixture followed by chiral resolution.
Rationale for Enantiopurity
The use of a single, active enantiomer over a racemic mixture is a fundamental principle of modern drug development. It simplifies pharmacology and toxicology assessments, as the inactive (or less active) enantiomer can contribute to off-target effects, metabolic burden, or even antagonistic properties. Therefore, producing (S)-Clorprenaline with high enantiomeric excess (e.e.) is essential.
Representative Protocol: Chiral Resolution of (±)-Clorprenaline
This protocol describes a classical method for separating the (S) and (R) enantiomers from a racemic mixture of Clorprenaline using a chiral resolving agent, such as L-(+)-Tartaric acid. The underlying principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Materials:
-
(±)-Clorprenaline (racemic mixture)
-
L-(+)-Tartaric acid
-
Methanol (Anhydrous)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 1.0 equivalent of (±)-Clorprenaline in a minimal amount of warm anhydrous methanol.
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in warm anhydrous methanol. Causality Note: Using a sub-stoichiometric amount of the resolving agent is key. It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other enriched in the mother liquor.
-
Slowly add the tartaric acid solution to the Clorprenaline solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then chill in an ice bath for 1-2 hours to promote crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals (the less soluble diastereomeric salt, typically (S)-Clorprenaline-L-tartrate) by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove impurities.
-
The filtrate (mother liquor) will be enriched with the more soluble (R)-Clorprenaline-L-tartrate salt.
-
-
Liberation of the Free Base:
-
Suspend the collected crystals in a biphasic mixture of dichloromethane and water.
-
Adjust the pH of the aqueous layer to >10 by the dropwise addition of 1 M NaOH solution while stirring vigorously. This deprotonates the amine, converting the salt back into the free base.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer two more times with fresh portions of DCM.
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-Clorprenaline as a solid or oil.
-
-
Validation:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 5.2). The mother liquor can be processed similarly to recover the (R)-enantiomer.
-
Workflow Diagram: Chiral Resolution
Caption: General workflow for the chiral resolution of racemic Clorprenaline.
Analytical Methodologies
Robust analytical methods are required to confirm the identity, purity, and enantiomeric excess of (S)-Clorprenaline. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol provides a self-validating system for quantifying the ratio of (S)- to (R)-Clorprenaline. The use of a standard racemic mixture is essential for confirming that the method can successfully separate the two enantiomers.
Objective: To determine the enantiomeric purity of the synthesized (S)-Clorprenaline.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). A typical starting ratio is 80:20:0.1 (v/v/v).
-
(S)-Clorprenaline sample
-
(±)-Clorprenaline (racemic) standard for system suitability
Procedure:
-
System Preparation:
-
System Suitability Test (SST):
-
Prepare a dilute solution of the (±)-Clorprenaline (racemic) standard in the mobile phase.
-
Inject the standard onto the HPLC system.
-
Confirm that two distinct peaks, corresponding to the (R) and (S) enantiomers, are observed. The resolution between the two peaks should be ≥ 1.5 to ensure accurate quantification. This step validates that the column and mobile phase are effective for separation.
-
-
Sample Analysis:
-
Prepare a solution of the synthesized (S)-Clorprenaline sample at a similar concentration to the standard.
-
Inject the sample onto the HPLC system using the same method.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks by comparing the retention times with the racemic standard.
-
Integrate the area of both enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Conclusion
(S)-Clorprenaline stands as a clear example of the stereo-specificity required for pharmacological activity. Its function as a potent β2-adrenergic agonist is entirely dependent on its (S)-configuration, which enables precise interaction with its target receptor. For professionals in drug discovery and development, a thorough understanding of its chemical properties, mechanism of action, and the critical methods for its enantioselective synthesis and analysis is indispensable. The protocols and data presented in this guide offer a technical foundation for the synthesis, characterization, and application of (S)-Clorprenaline in a research setting, ensuring both scientific rigor and reproducibility.
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